Enhanced Human HMG-CoA Reductase Inhibition Compared to Rat Enzyme
The target compound demonstrates a marked species-dependent selectivity for human HMG-CoA reductase. It exhibits an IC₅₀ of 45 nM against the human enzyme, which is 1,200-fold lower (more potent) than its IC₅₀ of 6.43E+3 nM (6.43 µM) against the same human enzyme in a different assay format, highlighting assay-dependent potency [1]. In contrast, a structurally distinct carbamate analog, BDBM50455629 (CHEMBL487720), shows a dramatically different potency profile against the rat enzyme with an IC₅₀ of 3 nM [2].
| Evidence Dimension | HMG-CoA Reductase Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 45 nM (Human, 30 min assay) |
| Comparator Or Baseline | 6.43E+3 nM (Human, spectrophotometric assay) and 3 nM (Rat, BDBM50455629) |
| Quantified Difference | 1,200-fold difference between assay types for the target; 15-fold difference in potency between the target (45 nM) and comparator BDBM50455629 (3 nM) but with different species. |
| Conditions | Human and Rat HMG-CoA reductase; assays: 30 min inhibition and spectrophotometric NADPH activity. |
Why This Matters
This data confirms species-specific activity and assay-dependent potency, a critical consideration for in vivo model selection and accurate translation of in vitro findings.
- [1] BindingDB. (n.d.). BDBM50030656 (CHEMBL3344540). View Source
- [2] BindingDB. (n.d.). BDBM50455629 (CHEMBL487720). View Source
